molecular formula C15H17ClN2O2 B2481774 3-N-Cbz-aminomethylaniline hcl CAS No. 1159826-16-0; 374554-26-4

3-N-Cbz-aminomethylaniline hcl

Cat. No.: B2481774
CAS No.: 1159826-16-0; 374554-26-4
M. Wt: 292.76
InChI Key: QJYVWJGMZITUET-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Amine Derivatives in Advanced Organic Chemistry

Aromatic amines are a cornerstone of organic chemistry, serving as precursors to a vast array of pharmaceuticals, agrochemicals, and materials. wikipedia.orgsundarbanmahavidyalaya.in Their utility stems from the nucleophilic nature of the amino group and its ability to direct electrophilic substitution on the aromatic ring. sundarbanmahavidyalaya.inslideshare.net Compounds like aniline (B41778) and its derivatives are fundamental starting materials in many synthetic pathways. acs.orgyoutube.com

3-N-Cbz-aminomethylaniline HCl belongs to a specialized class of aromatic amine derivatives where one of two amino groups is selectively protected. This differential protection is crucial in advanced organic synthesis, as it allows for sequential reactions at the two distinct amine sites. The presence of both a primary aromatic amine and a protected primary benzylic amine within the same molecule provides a strategic advantage for building molecular complexity.

Significance as a Protected Amine Intermediate in Multistep Syntheses

The true value of this compound lies in its role as a protected amine intermediate in multistep syntheses. youtube.comd-nb.infoyoutube.comlibretexts.org The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its straightforward removal. wikipedia.orgtotal-synthesis.commasterorganicchemistry.com

The Cbz group effectively masks the nucleophilicity of the aminomethyl group, preventing it from interfering with reactions targeting the free aniline. wikipedia.orgijacskros.com This allows for a range of chemical transformations to be performed on the aniline moiety, such as acylation, alkylation, or diazotization, without affecting the protected amine. sundarbanmahavidyalaya.in Once the desired modifications at the aniline position are complete, the Cbz group can be cleanly removed, typically through catalytic hydrogenation, to reveal the free aminomethyl group for subsequent reactions. masterorganicchemistry.comorganic-chemistry.org This stepwise approach is fundamental to the construction of complex target molecules, including those with therapeutic potential. ontosight.aievitachem.comnih.gov The hydrochloride salt form of the compound often enhances its stability and solubility in certain solvents. ontosight.aibldpharm.com

Detailed Research Findings

The utility of Cbz-protected amines is well-documented in the synthesis of complex organic molecules. The Cbz group is known to be stable in both basic and most aqueous acidic conditions, providing a robust shield for the amine functionality. ijacskros.com The selective deprotection of the Cbz group is a key feature; catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is a common and mild method for its removal. masterorganicchemistry.comorganic-chemistry.org This orthogonality allows for the presence of other protecting groups that are sensitive to hydrogenation but stable to the conditions used to modify the aniline.

For instance, in a hypothetical multistep synthesis, the free aniline of this compound could first undergo a coupling reaction with a carboxylic acid to form an amide bond. Following this transformation, the Cbz group can be removed by hydrogenolysis to liberate the aminomethyl group, which can then participate in a subsequent reaction, such as another acylation or a reductive amination. This sequential reactivity is a powerful tool for the convergent synthesis of complex molecules.

Interactive Data Table

PropertyValue
Compound Name 3-N-Cbz-aminomethylaniline hydrochloride
Synonyms Benzyl (B1604629) (3-aminobenzyl)carbamate hydrochloride
Molecular Formula C15H17ClN2O2
Molecular Weight 292.76 g/mol
CAS Number 1159826-16-0

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-[(3-aminophenyl)methyl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2.ClH/c16-14-8-4-7-13(9-14)10-17-15(18)19-11-12-5-2-1-3-6-12;/h1-9H,10-11,16H2,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJYVWJGMZITUET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC2=CC(=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 N Cbz Aminomethylaniline Hcl

Direct Protection Strategies of Aminomethylaniline

The most direct route to 3-N-Cbz-aminomethylaniline involves the protection of the amino group of 3-aminomethylaniline. This is typically achieved through the use of a Cbz-transfer reagent.

Utilization of Benzyl (B1604629) Chloroformate and Related Cbz-Transfer Reagents

The introduction of the benzyloxycarbonyl (Cbz) group to protect amines is a cornerstone of organic synthesis. ijacskros.comwikipedia.org This protecting group is valued for its stability in basic and most aqueous acidic conditions, and it can be readily removed by catalytic hydrogenation. tandfonline.comtandfonline.com The most common and long-standing method for this transformation is the treatment of an amine with benzyl chloroformate (Cbz-Cl). ijacskros.comwikipedia.org This reaction is typically carried out in the presence of a base, such as sodium carbonate or an organic base like 4-(dimethylamino)pyridine, to neutralize the hydrochloric acid generated during the reaction. ijacskros.comwikipedia.orgcommonorganicchemistry.com

The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of benzyl chloroformate, leading to the formation of the Cbz-protected amine and the liberation of a chloride ion. total-synthesis.comyoutube.com

While benzyl chloroformate is the most traditional reagent, other Cbz-transfer agents have been developed to offer different reactivity profiles or to be more suitable for specific substrates. total-synthesis.com For instance, benzyl N-succinimidyl carbonate (Cbz-OSu) is another effective reagent for this purpose. commonorganicchemistry.com

A typical procedure for the Cbz protection of an amine using benzyl chloroformate involves dissolving the amine in a suitable solvent, often a biphasic system like THF/water or in an organic solvent with an aqueous base, cooling the mixture, and then adding benzyl chloroformate. commonorganicchemistry.comtotal-synthesis.com The reaction progress is monitored, and upon completion, the product is isolated through extraction and purified, often by crystallization or chromatography. prepchem.com

Table 1: Common Cbz-Transfer Reagents and Reaction Conditions
ReagentBaseSolvent(s)TemperatureReference(s)
Benzyl Chloroformate (Cbz-Cl)Sodium Carbonate, Sodium BicarbonateWater, THF/Water0 °C to room temperature wikipedia.orgtotal-synthesis.com
Benzyl Chloroformate (Cbz-Cl)4-(Dimethylamino)pyridine (DMAP), Organic BasesDichloromethane, Acetonitrile0 °C to reflux ijacskros.comtandfonline.comtandfonline.com
Benzyl Chloroformate (Cbz-Cl)Magnesium OxideEthyl Acetate70 °C to reflux wikipedia.org
Benzyl N-succinimidyl carbonate (Cbz-OSu)--- commonorganicchemistry.com

Optimization of Reaction Conditions and Solvent Systems in Cbz Protection (e.g., Polyethylene (B3416737) Glycol Mediated)

In recent years, significant efforts have been directed towards optimizing the reaction conditions for Cbz protection to enhance efficiency, yield, and environmental friendliness. ijacskros.comtandfonline.com One notable advancement is the use of polyethylene glycol (PEG) as a reaction medium. tandfonline.comtandfonline.com PEG is an attractive solvent choice as it is inexpensive, thermally stable, non-toxic, and water-miscible, which simplifies product isolation. tandfonline.comnih.gov

Research has shown that conducting the Cbz protection of amines with benzyl chloroformate in the presence of PEG-400 at room temperature can lead to excellent yields in short reaction times, often within minutes. tandfonline.comresearchgate.net In this system, PEG-400 can act as a "green" promoter. tandfonline.comresearchgate.net The optimization of this method has demonstrated that a small amount of PEG-400 is sufficient, and the reaction can proceed efficiently in the absence of any other solvent. tandfonline.com This approach has been successfully applied to a wide range of structurally and electronically diverse aryl and aliphatic amines. tandfonline.com

Another environmentally benign approach involves using water as the reaction medium. ijacskros.com The Cbz protection of amines with Cbz-Cl has been shown to proceed smoothly in water at room temperature, offering high chemoselectivity and impressive yields without the need for organic solvents. ijacskros.comresearchgate.net This method is particularly advantageous as it avoids the use of hazardous and volatile organic compounds.

Table 2: Optimized and Green Conditions for Cbz Protection
ConditionReagentPromoter/MediumKey AdvantagesReference(s)
PEG-MediatedBenzyl ChloroformatePEG-400High yields, short reaction times, eco-friendly tandfonline.comtandfonline.comresearchgate.net
Aqueous MediumBenzyl ChloroformateWaterEnvironmentally benign, high chemoselectivity, no organic solvent ijacskros.comresearchgate.net

Alternative and Evolving Synthetic Pathways to Cbz-Protected Amines

Beyond direct protection, alternative synthetic strategies are continuously being developed to access Cbz-protected amino compounds, often with improved efficiency or by incorporating principles of green chemistry.

Multicomponent Reactions for the Generation of Cbz-Protected Amino Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a product containing substantial portions of all starting materials, have emerged as a powerful tool in organic synthesis. mdpi.com These reactions offer significant advantages in terms of efficiency and molecular diversity.

One example is the Hf(OTf)₄-catalyzed three-component reaction of a carbonyl compound, an aldehyde, and benzyl carbamate (B1207046) (Cbz-NH₂) to produce N-Cbz-protected β-amino ketones. mdpi.com This reaction proceeds through an initial aldol (B89426) condensation to form a chalcone, followed by an aza-Michael addition of the carbamate. mdpi.com Optimization of this reaction has shown that it can be highly efficient, particularly under solvent-free conditions at elevated temperatures. mdpi.com

Another notable MCR is the Ugi four-component reaction (U-4CR), which involves an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to generate peptide-like structures. acs.orgnih.gov While the direct incorporation of a Cbz-protected component into the Ugi reaction can be complex, this methodology provides a versatile platform for creating diverse amino scaffolds that can be subsequently functionalized. acs.orgnih.gov

Green Chemistry Approaches in Amine Protecting Group Installation

The principles of green chemistry are increasingly influencing the design of synthetic routes. As mentioned previously, the use of water and polyethylene glycol as reaction media for Cbz protection are prime examples of greener approaches. ijacskros.comtandfonline.com These methods reduce or eliminate the need for volatile and hazardous organic solvents. tandfonline.com

The development of such environmentally benign protocols is crucial for both academic research and industrial applications, offering safer and more sustainable chemical processes. tandfonline.com

Formation of the Hydrochloride Salt: Methodologies and Considerations

The final step in the synthesis of 3-N-Cbz-aminomethylaniline HCl is the formation of the hydrochloride salt. This is a common practice for amine-containing compounds to improve their stability, solubility, and ease of handling. google.com

The formation of the hydrochloride salt is typically achieved by treating a solution of the free amine, in this case, 3-N-Cbz-aminomethylaniline, with hydrochloric acid. google.comgoogle.com The hydrochloric acid can be in the form of an aqueous solution or as a solution in an organic solvent, such as diethyl ether or methanol.

The choice of solvent is important and can influence the crystallization and purity of the final salt. After the addition of hydrochloric acid, the hydrochloride salt usually precipitates from the solution and can be collected by filtration, washed with a suitable solvent to remove any impurities, and then dried. google.com In some cases, particularly in syntheses involving Boc-protected intermediates that are deprotected with HCl, the hydrochloride salt of the desired amine is obtained directly in the final step. organic-chemistry.org

Consideration must also be given to the potential for side reactions. For instance, in the synthesis of some complex molecules, the conditions used for salt formation must be compatible with other functional groups present in the molecule. google.com

Reactivity and Transformations of 3 N Cbz Aminomethylaniline Hcl

Chemical Reactivity of the Aromatic Amine Moiety

The aniline (B41778) ring in 3-N-Cbz-aminomethylaniline is activated towards electrophilic substitution by the electron-donating primary amino group. The presence of the Cbz-protected aminomethyl substituent also influences the regioselectivity of these reactions.

Pathways for Electrophilic Aromatic Substitution on the Aniline Ring

The primary amino group is a strong activating group, directing incoming electrophiles to the ortho and para positions. wvu.edulibretexts.org However, the Cbz-protected aminomethyl group at the meta-position exerts a steric and electronic influence, leading to a specific distribution of substitution products. Electrophilic aromatic substitution (EAS) reactions proceed through a two-step mechanism involving the initial attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation, followed by deprotonation to restore aromaticity. masterorganicchemistry.comuomustansiriyah.edu.iq

Common electrophilic aromatic substitution reactions include:

Halogenation: The introduction of halogen atoms (e.g., bromine, chlorine) onto the aromatic ring. Strongly activating groups like the amino group can facilitate halogenation even without a Lewis acid catalyst. wvu.edu

Nitration: The introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Sulfonation: The introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: The introduction of alkyl or acyl groups, respectively, using an alkyl or acyl halide and a Lewis acid catalyst.

The directing effects of the substituents on the aniline ring are crucial in determining the outcome of these reactions. Activating groups generally favor ortho and para substitution, while deactivating groups favor meta substitution. wvu.edulibretexts.org In the case of 3-N-Cbz-aminomethylaniline, the activating amino group will predominantly direct electrophiles to the positions ortho and para to it (carbons 2, 4, and 6). The Cbz-aminomethyl group at position 3 will have a lesser electronic influence but may sterically hinder substitution at the adjacent positions.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of 3-N-Cbz-aminomethylaniline
ReactionMajor Product(s)Minor Product(s)
Halogenation2-Halo-3-N-Cbz-aminomethylaniline, 4-Halo-3-N-Cbz-aminomethylaniline, 6-Halo-3-N-Cbz-aminomethylanilineDihalogenated products
Nitration2-Nitro-3-N-Cbz-aminomethylaniline, 4-Nitro-3-N-Cbz-aminomethylaniline, 6-Nitro-3-N-Cbz-aminomethylanilineDinitrated products

Nucleophilic Reactivity Profile and Controlled Modifications

The primary aromatic amine of 3-N-Cbz-aminomethylaniline is nucleophilic and can participate in various reactions. Its nucleophilicity is generally greater than that of the Cbz-protected amine. masterorganicchemistry.com This difference in reactivity allows for selective modifications. For instance, it's possible to selectively protect the aromatic amine in the presence of an aliphatic amine. researchgate.net

The aromatic amine can undergo reactions such as:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. This can be a method to introduce another protecting group if needed.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Diazotization: Reaction with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. Diazonium salts are versatile intermediates that can be converted to a wide range of functional groups. However, diazotization of aliphatic amines can often lead to complex mixtures of products. nih.gov

Reactions Involving the Carbobenzyloxy (Cbz) Protected Amine Group

The Cbz group is a widely used protecting group for amines due to its stability under various conditions and its susceptibility to specific deprotection methods. numberanalytics.com

Stability Considerations of the Carbamate (B1207046) Linkage under Various Reaction Conditions

The Cbz group is generally stable under a range of reaction conditions, making it a robust protecting group. numberanalytics.comtotal-synthesis.com It is notably stable to:

Basic conditions: It can withstand treatment with bases like triethylamine (B128534) and pyridine. numberanalytics.com

Mild acidic conditions: While it can be cleaved by strong acids, it is often stable to milder acidic conditions used for the removal of other protecting groups like the tert-butoxycarbonyl (Boc) group. total-synthesis.comiris-biotech.de

Nucleophiles: It is generally resistant to attack by many nucleophiles. organic-chemistry.org

However, the Cbz group can be susceptible to cleavage under harsh acidic conditions (e.g., excess HCl, HBr) and certain transition metal catalysis. total-synthesis.com

Table 2: Stability of the Cbz Group
ConditionStabilityReference
Strong Acid (e.g., HBr in acetic acid)Labile highfine.com
Mild Acid (e.g., TFA for Boc deprotection)Generally Stable iris-biotech.demasterorganicchemistry.com
Strong Base (e.g., NaOH)Stable total-synthesis.com
Catalytic HydrogenationLabile total-synthesis.commasterorganicchemistry.com

Selective Deprotection Protocols for the Cbz Group

The removal of the Cbz group is a critical step in many synthetic sequences. The most common method for its deprotection is catalytic hydrogenolysis.

Catalytic hydrogenolysis is a mild and efficient method for cleaving the Cbz group. highfine.commasterorganicchemistry.com The reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source. taylorfrancis.comresearchgate.net

The mechanism involves the following steps: taylorfrancis.com

Adsorption: The Cbz-protected amine adsorbs onto the surface of the palladium catalyst.

Hydrogenolysis: The benzyl-oxygen bond is cleaved by hydrogen, forming toluene (B28343) and an unstable carbamic acid intermediate.

Decarboxylation: The carbamic acid spontaneously decomposes to release the free amine and carbon dioxide.

Various hydrogen sources can be employed for transfer hydrogenolysis, including hydrogen gas, cyclohexadiene, ammonium (B1175870) formate, and formic acid. highfine.com The use of a mixed catalyst system, such as Pd/C combined with niobic acid-on-carbon, has been shown to accelerate the deprotection of Cbz groups. acs.org

Table 3: Common Conditions for Cbz Deprotection by Catalytic Hydrogenolysis
CatalystHydrogen SourceSolventReference
10% Pd/CH₂ (gas)Methanol, Ethanol taylorfrancis.comacs.org
Pd/CAmmonium formateMethanol highfine.com
Pd/CNaBH₄Methanol researchgate.net
Pd(OAc)₂/CharcoalH₂ (in situ)Methanol organic-chemistry.org
Reductive Cleavage Methodologies

The most common and mild method for the removal of the Cbz group is catalytic hydrogenolysis. masterorganicchemistry.comhighfine.comtotal-synthesis.com This reaction involves the use of a metal catalyst, typically palladium on carbon (Pd/C), in the presence of a hydrogen source. The process proceeds via the reduction of the benzyl (B1604629) group, leading to the formation of toluene and a carbamic acid intermediate, which readily decarboxylates to yield the free amine. total-synthesis.com

Alternative hydrogen sources, known as transfer hydrogenation, can also be employed. Reagents such as triethylsilane in the presence of a palladium catalyst can efficiently effect the deprotection under neutral conditions. organic-chemistry.org This method is particularly advantageous when handling molecules with functional groups that are sensitive to acidic or basic conditions.

Another reductive approach involves the use of sodium metal in liquid ammonia (B1221849) (Na/NH3). highfine.com This powerful reducing system can cleave the Cbz group, but its application is limited by the need for cryogenic temperatures and its potential to reduce other functional groups within the molecule.

Table 1: Reductive Cleavage Methods for Cbz Deprotection

Reagent/CatalystHydrogen SourceKey Features
Palladium on Carbon (Pd/C)H₂ gasMild, neutral pH, common laboratory practice. masterorganicchemistry.comhighfine.com
Palladium on Carbon (Pd/C)TriethylsilaneTransfer hydrogenation, neutral conditions. organic-chemistry.org
Sodium (Na)Liquid Ammonia (NH₃)Strong reducing conditions, useful for certain substrates. highfine.com
Nucleophilic and Lewis Acid-Mediated Deprotection Approaches

While reductive cleavage is prevalent, nucleophilic and Lewis acid-mediated methods offer alternative strategies for Cbz group removal, particularly when the substrate contains functionalities incompatible with hydrogenation, such as alkenes or alkynes. highfine.com

A notable nucleophilic deprotection protocol utilizes 2-mercaptoethanol (B42355) in the presence of potassium phosphate (B84403) in N,N-dimethylacetamide at elevated temperatures. organic-chemistry.orgorganic-chemistry.org This method is effective for substrates with sensitive functionalities where standard hydrogenolysis or strong acid treatment is not viable. organic-chemistry.orgorganic-chemistry.org

Lewis acids can also facilitate the cleavage of the Cbz group. Aluminum chloride (AlCl₃) in a fluorinated solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to effectively deprotect N-Cbz groups at room temperature. organic-chemistry.org This method demonstrates good functional group tolerance, including other benzyl protecting groups. organic-chemistry.org The mechanism involves coordination of the Lewis acid to the carbamate oxygen, weakening the benzylic carbon-oxygen bond and facilitating its cleavage. acsgcipr.org Other Lewis acids such as tin(IV) chloride (SnCl₄) and zinc bromide (ZnBr₂) have also been reported for Boc deprotection and may have applicability to Cbz cleavage under specific conditions. acsgcipr.org

Table 2: Nucleophilic and Lewis Acid-Mediated Cbz Deprotection

ReagentConditionsKey Features
2-Mercaptoethanol, K₃PO₄N,N-dimethylacetamide, 75 °CNucleophilic, suitable for sensitive substrates. organic-chemistry.orgorganic-chemistry.org
Aluminum Chloride (AlCl₃)1,1,1,3,3,3-hexafluoroisopropanol (HFIP)Lewis acid-mediated, room temperature, good functional group tolerance. organic-chemistry.org
Orthogonality in Multi-step Synthetic Sequences

A key advantage of the Cbz group is its orthogonality with other common amine protecting groups, such as tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc). masterorganicchemistry.comfiveable.me Orthogonal protection refers to the ability to selectively remove one protecting group in the presence of others by using specific and non-interfering reaction conditions. fiveable.me

This strategy is fundamental in complex multi-step syntheses, such as peptide synthesis or the construction of intricate natural products. fiveable.meacs.org For instance, a molecule containing both a Cbz-protected amine and a Boc-protected amine can be selectively deprotected at either site. The Cbz group is stable to the acidic conditions (e.g., trifluoroacetic acid) used to remove the Boc group, and the Boc group is stable to the catalytic hydrogenation conditions used to cleave the Cbz group. masterorganicchemistry.comacs.org This allows for the sequential modification of different amino groups within the same molecule, providing precise control over the synthetic route. fiveable.me The selective deprotection of Cbz groups in the presence of other protecting groups like TBS (tert-butyldimethylsilyl) has also been demonstrated in the synthesis of complex molecules. rsc.org

Table 3: Orthogonal Deprotection Schemes

Protecting Group 1Deprotection Condition 1Protecting Group 2Deprotection Condition 2Orthogonality
CbzH₂/Pd/C masterorganicchemistry.comBocAcid (e.g., TFA) masterorganicchemistry.comHigh
CbzH₂/Pd/C masterorganicchemistry.comFmocBase (e.g., Piperidine) masterorganicchemistry.comHigh
CbzH₂/Pd/C rsc.orgTBSFluoride source (e.g., TBAF)High

Derivatization at the Cbz-Protected Amine (e.g., N-Arylation, Urea Formation)

The nitrogen atom of a Cbz-protected amine, while less nucleophilic than a free amine, can still undergo certain derivatization reactions.

N-Arylation: Nickel(II)-catalyzed photoredox N-arylation provides a method for coupling Cbz-protected amines with aryl electrophiles at room temperature. This reaction offers an alternative to the more traditional palladium-catalyzed Buchwald-Hartwig amination and can be used to synthesize a variety of N-aromatic carbamate products. organic-chemistry.orgorganic-chemistry.org

Urea Formation: Cbz-protected amines can be directly converted into unsymmetrical ureas. One approach involves the in situ generation of isocyanates from the Cbz-protected amine using reagents like 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride, which then react with another amine to form the urea. nih.govresearchgate.net Another method utilizes catalytic calcium iodide (CaI₂) or lanthanum(III) trifluoromethanesulfonate (B1224126) to directly react Cbz-carbamates with amines, affording asymmetrical ureas in high yields. rsc.orgthieme-connect.com These methods provide a direct route to ureas, bypassing the need for deprotection followed by reaction with an isocyanate. thieme-connect.com

Table 4: Derivatization Reactions of Cbz-Protected Amines

Reaction TypeReagentsProduct
N-ArylationAryl electrophile, Ni(II) catalyst, photoredox conditionsN-Aryl-N-Cbz-amine organic-chemistry.orgorganic-chemistry.org
Urea Formation2-Chloropyridine, Trifluoromethanesulfonyl anhydride, AmineUnsymmetrical Urea nih.govresearchgate.net
Urea FormationAmine, Catalytic CaI₂ or La(OTf)₃Unsymmetrical Urea rsc.orgthieme-connect.com

Applications in Advanced Organic Synthesis

Role as a Key Building Block in Complex Molecule Synthesis

The strategic positioning of the aminomethyl and amino functionalities on the aromatic ring makes 3-N-Cbz-aminomethylaniline HCl a important precursor in the synthesis of various complex molecules.

The aniline (B41778) moiety of this compound serves as a key component in the construction of fused heterocyclic systems, which are prevalent in many biologically active compounds.

Benzodiazepines: The synthesis of benzodiazepines, a class of psychoactive drugs, often involves the condensation of an o-phenylenediamine (B120857) derivative with a suitable carbonyl compound. While direct examples utilizing this compound are not extensively documented in readily available literature, the analogous 3-(aminomethyl)aniline can, in principle, be elaborated into an o-phenylenediamine derivative. Subsequent cyclization reactions would then lead to the formation of benzodiazepine (B76468) scaffolds nih.govasianpubs.orgnih.gov. The protected aminomethyl group would remain available for further functionalization after the benzodiazepine core has been assembled.

Quinazolines: Quinazolines are another important class of heterocyclic compounds with a broad spectrum of biological activities. Their synthesis frequently involves the reaction of 2-aminobenzylamines with various electrophiles nih.govorganic-chemistry.org. This compound, after appropriate manipulation to introduce a reactive group ortho to the aniline nitrogen, can serve as a precursor to the necessary 2-aminobenzylamine intermediate. The subsequent cyclization would yield a quinazoline (B50416) ring system, with the Cbz-protected side chain offering a handle for further diversification researchgate.netopenmedicinalchemistryjournal.com. The general synthetic strategies for quinazolines often involve metal-free oxidative condensation or iodine-catalyzed reactions, which could be compatible with the protected amine functionality nih.govorganic-chemistry.org.

The presence of a protected primary amine makes this compound a valuable building block for incorporation into peptide chains and for the design of peptidomimetics. Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved stability and bioavailability nih.gov.

The Cbz-protected aminomethyl group can be deprotected under specific conditions, revealing a primary amine that can be coupled to the carboxylic acid of an amino acid or peptide fragment using standard peptide coupling reagents. This allows for the introduction of an arylamine moiety into a peptide backbone. The resulting structure can act as a scaffold to mimic peptide secondary structures or to introduce novel side-chain functionalities nih.govresearcher.life. The aniline portion of the molecule can also be further modified to create more complex peptidomimetic architectures academie-sciences.frjacsdirectory.com.

Application Area Key Reaction Type Potential Role of this compound
Peptide SynthesisAmide bond formationSource of a non-natural amino acid-like residue
Peptidomimetic DesignScaffold constructionProvides a rigid aromatic core for mimicking peptide turns or helices

This compound serves as a versatile starting material for the synthesis of a wide range of substituted anilines. The aniline ring can undergo various electrophilic aromatic substitution reactions, such as halogenation, nitration, and acylation, to introduce additional functional groups. Furthermore, the aniline nitrogen can participate in reactions like diazotization followed by substitution, opening up a plethora of synthetic possibilities. The Cbz-protected aminomethyl group remains intact during many of these transformations, allowing for its later deprotection and subsequent reaction. This strategic functionalization enables the creation of a library of aniline derivatives with diverse substitution patterns for various applications in medicinal chemistry and materials science nih.govfigshare.com.

Synthetic Strategies Utilizing Orthogonal Protecting Groups

A key advantage of using this compound in multi-step synthesis is the presence of the Cbz protecting group, which is orthogonal to many other common protecting groups used in organic synthesis jocpr.comiris-biotech.denih.gov. Orthogonal protecting groups can be selectively removed in any order without affecting each other, allowing for precise control over the synthetic sequence jocpr.comnih.gov.

For instance, the Cbz group is stable to the acidic conditions often used to remove tert-butoxycarbonyl (Boc) groups and the basic conditions used to remove fluorenylmethyloxycarbonyl (Fmoc) groups, which are both widely employed in solid-phase peptide synthesis (SPPS) iris-biotech.deub.edudu.ac.inbeilstein-journals.orgpeptide.com. This orthogonality allows for the selective deprotection and functionalization of different parts of a molecule containing these protecting groups.

Protecting Group Deprotection Conditions Orthogonality with Cbz
Cbz Catalytic Hydrogenation (H₂, Pd/C)-
Boc Strong Acid (e.g., TFA)Yes
Fmoc Base (e.g., Piperidine)Yes
tBu Strong Acid (e.g., TFA)Yes

This table illustrates the compatibility of the Cbz group with other common protecting groups, enabling complex synthetic designs. The ability to selectively unmask different reactive sites at various stages of a synthesis is crucial for the construction of highly functionalized and complex molecules jocpr.comub.edu.

Contribution to Convergent Synthesis Approaches

Convergent synthesis is a strategy that involves the independent synthesis of different fragments of a target molecule, which are then coupled together in the final stages of the synthesis. This approach is often more efficient than a linear synthesis, where the molecule is built up step-by-step from a single starting material.

This compound is an ideal building block for convergent synthesis strategies nih.govlsu.edu. It can be elaborated into a functionalized fragment containing the aniline and protected aminomethyl moieties. This fragment can then be coupled with other independently synthesized fragments to assemble the final complex molecule. For example, in the synthesis of a complex peptidomimetic, a dipeptide fragment could be synthesized separately and then coupled to the deprotected aminomethyl group of a derivative of this compound. This approach allows for the rapid generation of analogs by varying the different fragments used in the coupling steps academie-sciences.fr.

Analytical Characterization Methodologies in Academic Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of 3-N-Cbz-aminomethylaniline HCl, with each technique offering unique insights into the molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. Both ¹H (proton) and ¹³C (carbon) NMR spectra provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum, the benzylic protons (O-CH₂-Ph) of the Cbz (carboxybenzyl) protecting group typically appear as a characteristic singlet around 5.2 ppm. The aromatic protons of the Cbz group's phenyl ring are observed as a multiplet in the range of 7.3-7.4 ppm. nih.gov The protons on the aniline (B41778) ring exhibit splitting patterns consistent with a 1,3-disubstituted aromatic system. The methylene protons (Ar-CH₂-N) adjacent to the aniline ring and the amine protons (NH) also show distinct signals, which can be further confirmed by D₂O exchange experiments for the NH protons.

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom in the molecule. Key signals include the carbonyl carbon of the carbamate (B1207046) group, carbons of the two distinct aromatic rings, and the two methylene bridge carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-N-Cbz-aminomethylaniline This interactive table provides predicted chemical shift ranges for the key atoms in the molecule.

Atom Type Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity
Cbz Phenyl Protons ¹H 7.30 - 7.40 Multiplet
Cbz Benzylic Protons (-O-CH₂ -Ph) ¹H ~5.2 Singlet
Aniline Aromatic Protons ¹H 6.60 - 7.20 Multiplets
Methylene Protons (-CH₂ -NH-) ¹H ~4.3 Doublet
Amine Proton (-CH₂-NH -) ¹H Variable Broad Singlet
Aniline Proton (-NH₂ ) ¹H Variable Broad Singlet
Carbonyl Carbon (-C =O) ¹³C ~156 -
Cbz Aromatic Carbons ¹³C 127 - 136 -
Aniline Aromatic Carbons ¹³C 115 - 150 -
Cbz Benzylic Carbon (-O-C H₂-Ph) ¹³C ~67 -

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain structural information through fragmentation analysis. Electrospray ionization (ESI) is a common technique used for such compounds. The analysis confirms the molecular ion peak corresponding to the compound's mass.

Table 2: Expected Mass Spectrometry Fragments for 3-N-Cbz-aminomethylaniline This interactive table shows the predicted mass-to-charge ratios (m/z) for the parent ion and key fragments.

Species Formula Predicted m/z
[M+H]⁺ (Protonated Molecule) C₁₅H₁₇N₂O₂⁺ 257.13
[M - C₇H₇]⁺ (Loss of benzyl) C₈H₉N₂O₂⁺ 165.06

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum displays characteristic absorption bands that correspond to specific molecular vibrations.

Key diagnostic peaks include:

N-H Stretching: The presence of both a primary amine (-NH₂) on the aniline ring and a secondary amine (-NH-) in the carbamate linkage results in absorption bands in the 3200-3500 cm⁻¹ region. wpmucdn.com Aromatic primary amines typically show two distinct bands (symmetric and asymmetric stretching). libretexts.orgorgchemboulder.com

C=O Stretching: A strong, sharp absorption band characteristic of the carbamate carbonyl group is expected around 1717-1737 cm⁻¹. rsc.org

Aromatic C-H and C=C Stretching: Absorptions corresponding to the aromatic rings are observed above 3000 cm⁻¹ (C-H stretch) and in the 1450-1600 cm⁻¹ region (C=C ring stretching).

C-N Stretching: The stretching vibration for the aromatic C-N bond is typically strong and appears in the 1250-1335 cm⁻¹ range. orgchemboulder.com

Table 3: Key IR Absorption Frequencies for 3-N-Cbz-aminomethylaniline This interactive table lists the main functional groups and their corresponding vibrational frequencies in the IR spectrum.

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Amine (N-H) Stretch 3200 - 3500
Aromatic (C-H) Stretch 3000 - 3100
Carbonyl (C=O) Stretch 1717 - 1737
Amine (N-H) Bend 1580 - 1650
Aromatic (C=C) Ring Stretch 1450 - 1600

Ultraviolet/Visible (UV/Vis) spectroscopy is used to analyze the electronic transitions within the aromatic chromophores of the molecule. The compound contains two aromatic rings: the aniline ring and the phenyl ring of the Cbz group.

The aniline moiety is the principal chromophore. In arylamines, the interaction between the nitrogen atom's lone pair of electrons and the aromatic π-system shifts the absorption maximum (λ_max) to a longer wavelength compared to unsubstituted benzene. libretexts.org Aniline, for instance, has a λ_max of approximately 280 nm, whereas benzene's is 256 nm. libretexts.org Therefore, this compound is expected to exhibit strong absorbance in the UV region, with characteristic peaks reflecting its substituted aromatic structure.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for both the purification of this compound and the assessment of its purity.

Thin-Layer Chromatography (TLC): TLC is a qualitative method frequently used to monitor the progress of a chemical reaction and to get a preliminary assessment of purity. ijacskros.com By spotting the compound on a silica gel plate and developing it with an appropriate solvent system, the presence of impurities or unreacted starting materials can be quickly identified.

High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice. nih.gov The compound is passed through a column (commonly a C18 column) with a suitable mobile phase, typically a mixture of an organic solvent like acetonitrile and an aqueous buffer. nih.govunodc.org A UV detector is used to monitor the eluent, and the purity is determined by integrating the area of the product peak relative to the total area of all peaks. This validated method provides high accuracy and precision for purity determination. nih.gov

Table 4: Representative HPLC Conditions for Purity Analysis This interactive table outlines a typical set of parameters for an HPLC-based purity assessment.

Parameter Condition
Column C18 (Octadecylsilane), 250 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Phosphate (B84403) Buffer (pH 2-7)
Flow Rate 1.0 mL/min
Detection UV at 254 nm or 280 nm
Injection Volume 10 µL

| Internal Standard | Phenacetin (example) nih.gov |

Table of Mentioned Compounds

Compound Name
This compound
Benzene
Aniline
Acetonitrile
Benzyl (B1604629) Alcohol

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Reaction Mechanisms and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in dissecting reaction mechanisms and determining the energetics of chemical transformations. For a molecule like 3-N-Cbz-aminomethylaniline, these calculations can predict sites of reactivity, transition state energies, and the thermodynamic feasibility of various reaction pathways.

Studies on substituted anilines have demonstrated the utility of computational chemistry in predicting metabolic fate, a key consideration in drug design. For instance, the N-acetylation and subsequent formation of oxanilic acids in substituted anilines have been correlated with calculated electronic descriptors. The partial atomic charge on the amine nitrogen and the nucleophilic susceptibility of the aromatic ring carbons are critical parameters in these predictions tandfonline.com. It is plausible that similar calculations on 3-N-Cbz-aminomethylaniline could identify the most likely sites for metabolic modification.

Furthermore, theoretical investigations into the regiodivergent reactions of anilines with other molecules, such as benzoquinones, have successfully used DFT to calculate free energies of reaction and energy barriers for nucleophilic attack. These studies have shown that even when multiple reaction pathways are possible, computational analysis can pinpoint the kinetically and thermodynamically favored product nih.gov. Such an approach could be invaluable in predicting the reaction outcomes of 3-N-Cbz-aminomethylaniline in various synthetic contexts.

Table 1: Illustrative Electronic Descriptors for Predicting Aniline (B41778) Metabolism

Aniline DerivativePartial Charge on Amine N (e)Nucleophilic Susceptibility at C4Predicted Metabolism
Aniline-0.520.08N-Acetylation
4-Chloroaniline-0.500.12N-Acetylation & Oxanilic Acid
2-Fluoroaniline-0.530.07N-Acetylation

Note: The data in this table is hypothetical and for illustrative purposes, based on the principles discussed in cited literature tandfonline.com.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior, offering insights into conformational flexibility and the nature of intermolecular interactions over time. For 3-N-Cbz-aminomethylaniline, MD simulations could reveal the preferred three-dimensional structures in different solvent environments and how the molecule interacts with biological macromolecules or other chemical species.

Research on N-Cbz-protected amino acids in methanol has utilized MD simulations to predict physical properties and analyze conformational preferences. These studies often examine dihedral angles and hydrogen bonding patterns to understand the molecule's structural behavior dntb.gov.ua. The Cbz protecting group itself introduces a degree of conformational complexity, and MD simulations can map the potential energy surface associated with the rotation of its constituent parts.

Understanding the intermolecular interactions is crucial for predicting properties like solubility and crystal packing. MD simulations can quantify the strength and nature of hydrogen bonds, van der Waals forces, and π-π stacking interactions between molecules of 3-N-Cbz-aminomethylaniline or with solvent molecules. This information is vital for the rational design of formulation processes and for understanding potential binding modes in a biological context.

Table 2: Representative Conformational Data from MD Simulations of a Cbz-Protected Amine

Dihedral AngleAverage Value (degrees)Fluctuation (degrees)
C1-N-Cα-Cβ175.2± 10.5
O-C-N-Cα-178.9± 5.2
C6H5-CH2-O-C85.3± 15.8

Note: This table presents hypothetical data representative of the types of results obtained from MD simulations on Cbz-protected molecules, inspired by general findings in the field dntb.gov.ua.

Theoretical Approaches to Design Principles and Reactivity Prediction

The integration of computational chemistry into the design of new molecules with desired properties is a cornerstone of modern chemical research. For derivatives of 3-N-Cbz-aminomethylaniline, theoretical approaches can guide the modification of its structure to enhance specific activities or properties.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful tools in this regard. By correlating computed molecular descriptors with experimentally observed activities or properties, predictive models can be developed. Studies on substituted anilines have successfully used chemometric analysis of computed physicochemical properties to classify their metabolic profiles, demonstrating the predictive power of such techniques for rational drug design tandfonline.com.

The reactivity of substituted anilines is also a subject of theoretical prediction. The Hammett reaction constant (ρ), which quantifies the effect of substituents on the reaction rate, can be correlated with calculated electronic parameters. For instance, the oxidation of substituted anilines has been shown to be enhanced by electron-donating groups and inhibited by electron-withdrawing groups, a trend that can be explained by linear free energy relationships and supported by computational data nih.gov. These principles can be applied to predict the reactivity of 3-N-Cbz-aminomethylaniline and to design analogs with tailored reactivity. Analysis of frontier molecular orbitals (HOMO-LUMO gap) is another significant method to explain the electronic characteristics and reactivity of compounds mdpi.com.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-N-Cbz-aminomethylaniline HCl, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution and carbamate (Cbz) protection strategies. For example, refluxing under anhydrous conditions with acetone as a solvent (common in similar amine-protection reactions) ensures efficient substitution. Key steps include:

  • Reaction setup : Use a 100 mL round-bottom flask with magnetic stirring and temperature control (oil bath) to maintain consistent heating .
  • Purification : Post-reaction, filter the product using a Büchner funnel and recrystallize to remove unreacted starting materials. Monitor purity via HPLC (≥98% target) .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer :

  • Spectroscopic Analysis : Use 1H^1H-NMR to verify the presence of aromatic protons (6.5–7.5 ppm) and the Cbz-protected amine (carbamate carbonyl at ~170 ppm).
  • Chromatography : HPLC with UV detection (λmax ~235–288 nm) identifies impurities. Adjust mobile phase polarity to resolve closely eluting by-products .
  • Elemental Analysis : Validate the molecular formula (C15_{15}H16_{16}N2_2O2_2·HCl) through combustion analysis or high-resolution mass spectrometry .

Q. What are the recommended storage conditions to ensure long-term stability?

  • Methodological Answer : Store as a crystalline solid at -20°C in airtight, light-resistant containers. Stability studies indicate ≥5 years under these conditions, but periodic NMR/HPLC checks are advised to detect degradation (e.g., hydrolysis of the Cbz group) .

Advanced Research Questions

Q. How can discrepancies in reported physical properties (e.g., melting point, solubility) be resolved during method development?

  • Methodological Answer : Cross-reference literature with experimental validation:

  • Reproducibility : Replicate synthesis and characterization under controlled conditions (e.g., standardized drying protocols to avoid hydrate formation).
  • Comparative Analysis : Use differential scanning calorimetry (DSC) to determine precise melting points and compare with literature. For solubility, test in multiple solvents (e.g., ethanol, acetone) under varying temperatures .

Q. What strategies minimize side reactions (e.g., over-alkylation or deprotection) during synthesis?

  • Methodological Answer :

  • Optimized Stoichiometry : Use a 1.2:1 molar ratio of benzyl chloroformate to the amine precursor to limit over-alkylation.
  • Temperature Control : Maintain reflux temperatures below 80°C to prevent unintended Cbz-group cleavage.
  • In Situ Monitoring : Employ TLC or inline IR spectroscopy to track reaction progress and terminate before by-product formation .

Q. How does this compound serve as a building block in multi-step syntheses (e.g., pharmaceuticals)?

  • Methodological Answer : The Cbz group protects the amine during subsequent reactions (e.g., coupling with carboxylic acids). For example:

  • Deprotection : Catalytic hydrogenation (H2_2/Pd-C) removes the Cbz group, yielding a free amine for further functionalization.
  • Application Example : Analogous to aniline hydrochloride derivatives, this compound can act as an intermediate in opioid synthesis (e.g., fentanyl analogs) by forming imine linkages .

Q. What analytical challenges arise in distinguishing the HCl salt form from the free base?

  • Methodological Answer :

  • Ion Chromatography : Quantify chloride ions to confirm salt formation.
  • pH Titration : Measure aqueous solubility differences; the HCl salt is typically more water-soluble than the free base.
  • XRPD : X-ray powder diffraction patterns differ distinctly between salt and base forms due to crystal lattice variations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.